2-(Aminomethyl)-3-methylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-methylbenzene-1-thiol is an organic compound that features both an amine group and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylbenzene-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reduction of 2-(Nitromethyl)-3-methylbenzene-1-thiol using hydrogenation techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-methylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group in precursor compounds can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Disulfides are formed as major products.
Reduction: Amines are produced.
Substitution: Various substituted benzene derivatives are formed.
Scientific Research Applications
2-(Aminomethyl)-3-methylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-3-methylbenzene-1-thiol exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)phenol
- 3-Methylbenzylamine
- Benzylthiol
Uniqueness
2-(Aminomethyl)-3-methylbenzene-1-thiol is unique due to the presence of both an amine and a thiol group on the same benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
754157-37-4 |
---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methylbenzenethiol |
InChI |
InChI=1S/C8H11NS/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,5,9H2,1H3 |
InChI Key |
IELMJWYGGXTGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.